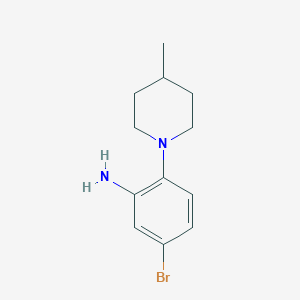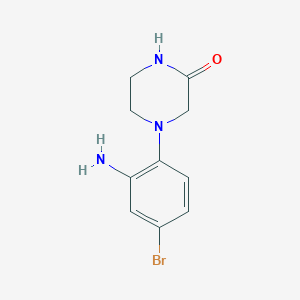
4-(2-氨基-4-溴苯基)哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4-bromophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H12BrN3O and a molecular weight of 270.13 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an amino group and a bromine atom on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
4-(2-Amino-4-bromophenyl)piperazin-2-one has several scientific research applications, including:
作用机制
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “4-(2-Amino-4-bromophenyl)piperazin-2-one” could potentially interact with various cellular targets, depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets that “4-(2-Amino-4-bromophenyl)piperazin-2-one” interacts with. For example, if it targets enzymes, it could inhibit or enhance their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “4-(2-Amino-4-bromophenyl)piperazin-2-one” might affect. Many bioactive compounds influence pathways related to cell growth, inflammation, and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(2-Amino-4-bromophenyl)piperazin-2-one” would depend on factors such as its solubility, stability, and molecular size. These properties would influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of “4-(2-Amino-4-bromophenyl)piperazin-2-one” would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cell growth or survival .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “4-(2-Amino-4-bromophenyl)piperazin-2-one”. For example, certain conditions might enhance or inhibit its activity, or affect its stability .
生化分析
Biochemical Properties
4-(2-Amino-4-bromophenyl)piperazin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 4-(2-Amino-4-bromophenyl)piperazin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with receptors or other signaling molecules .
Molecular Mechanism
At the molecular level, 4-(2-Amino-4-bromophenyl)piperazin-2-one exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves specific interactions, such as hydrogen bonds or hydrophobic interactions. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(2-Amino-4-bromophenyl)piperazin-2-one can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 4-(2-Amino-4-bromophenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(2-Amino-4-bromophenyl)piperazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 4-(2-Amino-4-bromophenyl)piperazin-2-one within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Amino-4-bromophenyl)piperazin-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-bromophenyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-4-bromophenol and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium carbonate.
Procedure: The 2-Amino-4-bromophenol is reacted with piperazine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Amino-4-bromophenyl)piperazin-2-one may involve bulk synthesis techniques, including:
Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
4-(2-Amino-4-bromophenyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
2-Amino-4-bromophenol: Shares the amino and bromine substituents but lacks the piperazine ring.
4-Bromo-2-aminophenol: Similar structure but different substitution pattern.
Piperazine Derivatives: Compounds containing the piperazine ring with different substituents.
Uniqueness
4-(2-Amino-4-bromophenyl)piperazin-2-one is unique due to the combination of the piperazine ring and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
4-(2-amino-4-bromophenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNAHUGDOGERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)
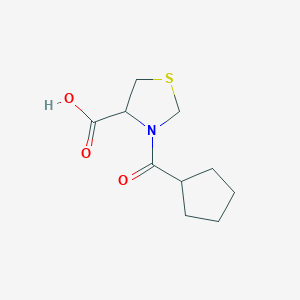
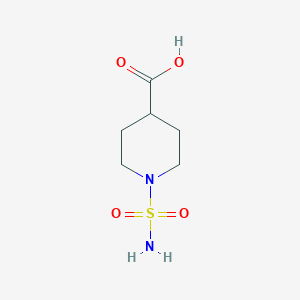
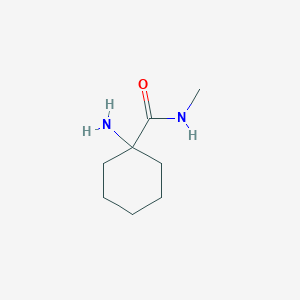
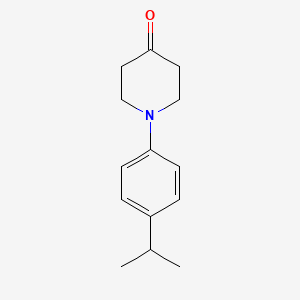
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
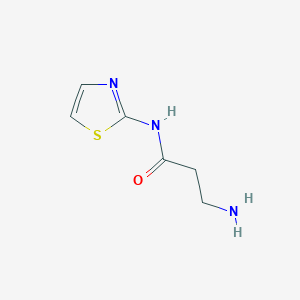


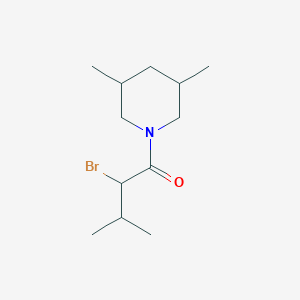
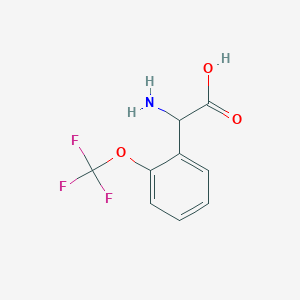
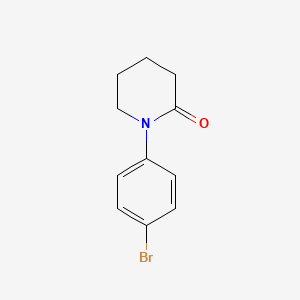
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)
